1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, including the formation of the azetidine and piperidine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Azetidine Ring Formation: This can be achieved through aza Paternò–Büchi reactions, which involve the photochemical [2+2] cycloaddition of imines with alkenes.
Piperidine Ring Formation: Piperidine rings are often synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .
Comparison with Similar Compounds
1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(Azetidin-3-ylmethyl)-4-methylpiperidine: Lacks the trifluoromethyl group, resulting in different reactivity and biological properties.
1-(Azetidin-3-ylmethyl)-4-(chloromethyl)piperidine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in chemical behavior and applications.
1-(Azetidin-3-ylmethyl)-4-(hydroxymethyl)piperidine: Features a hydroxymethyl group, which affects its solubility and reactivity in different ways.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-1-3-15(4-2-9)7-8-5-14-6-8/h8-9,14H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGOMXEJCDJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.